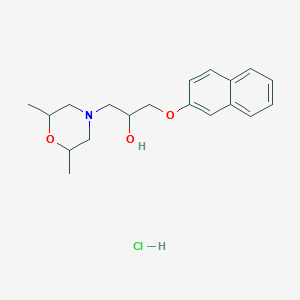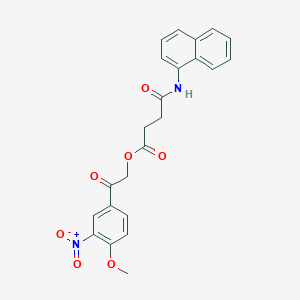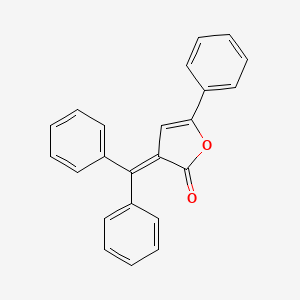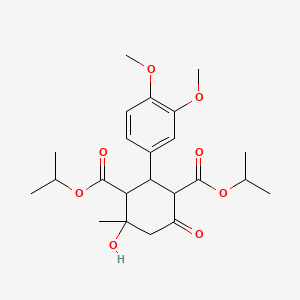
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride, also known as L-741,626, is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride acts as a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of neurotransmitter release and are thought to play a role in the pathophysiology of various neurological disorders. By blocking these receptors, this compound is able to modulate the release of neurotransmitters and restore normal brain function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. It has also been shown to decrease the release of serotonin and glutamate. These effects are thought to be responsible for the therapeutic actions of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1B and 5-HT1D receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride. One direction is to explore its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to investigate its effects on other neurotransmitter systems, such as the GABA and glutamate systems. Additionally, researchers may explore the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for specific receptor subtypes.
Synthesemethoden
The synthesis of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride involves a multi-step process. The first step involves the reaction of 2-naphthol with 2-bromoethanol in the presence of a base to form 2-(2-naphthyloxy)ethanol. The second step involves the reaction of 2-(2-naphthyloxy)ethanol with morpholine in the presence of a catalyst to form 2-(2-naphthyloxy)ethyl morpholine. The third step involves the reaction of 2-(2-naphthyloxy)ethyl morpholine with 2,6-dimethyl-4-chlorophenol in the presence of a base to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol. The final step involves the reaction of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol with hydrochloric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of migraine headaches, depression, anxiety, and obsessive-compulsive disorder. It has also been shown to be effective in the treatment of drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-10-20(11-15(2)23-14)12-18(21)13-22-19-8-7-16-5-3-4-6-17(16)9-19;/h3-9,14-15,18,21H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNDHBGXYKPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)
![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5110035.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)
![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)
